2-(4-benzyl-1-piperazinyl)-N'-[(E)-(4-tert-butylphenyl)methylidene]acetohydrazide
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Overview
Description
2-(4-benzyl-1-piperazinyl)-N’-[(E)-(4-tert-butylphenyl)methylidene]acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring, a benzyl group, and a hydrazide moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-benzyl-1-piperazinyl)-N’-[(E)-(4-tert-butylphenyl)methylidene]acetohydrazide typically involves multiple steps. One common method starts with the preparation of the piperazine derivative, followed by the introduction of the benzyl group. The final step involves the condensation of the piperazine derivative with 4-tert-butylbenzaldehyde under specific reaction conditions to form the desired hydrazide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-(4-benzyl-1-piperazinyl)-N’-[(E)-(4-tert-butylphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, nucleophiles, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(4-benzyl-1-piperazinyl)-N’-[(E)-(4-tert-butylphenyl)methylidene]acetohydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-(4-benzyl-1-piperazinyl)-N’-[(E)-(4-tert-butylphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-benzyl-1-piperazinyl)-1-(4-fluorophenyl)ethanol
- 2-(4-benzyl-1-piperazinyl)-4-fluorobenzaldehyde
- 2-(4-benzyl-1-piperazinyl)-1-(4-bromophenyl)ethanol
Uniqueness
Compared to similar compounds, 2-(4-benzyl-1-piperazinyl)-N’-[(E)-(4-tert-butylphenyl)methylidene]acetohydrazide stands out due to its unique hydrazide moiety and the presence of the tert-butyl group
Biological Activity
The compound 2-(4-benzyl-1-piperazinyl)-N'-[(E)-(4-tert-butylphenyl)methylidene]acetohydrazide, often referred to as "compound 1," is a derivative of piperazine known for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C22H29N3
- Molecular Weight : 335.5 g/mol
- InChIKey : RMYIUGFSRSMNJR-HAVVHWLPSA-N
The structural characteristics of this compound suggest it may interact with various biological targets due to the presence of functional groups conducive to molecular recognition.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of piperazine have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentration (MIC) values ranging from 31.25 µg/mL to 62.5 µg/mL .
Anticancer Potential
Research has highlighted the anticancer potential of piperazine derivatives. A study focusing on similar compounds demonstrated their ability to induce apoptosis in cancer cell lines, suggesting that compound 1 may also possess anticancer properties. The mechanism appears to involve the modulation of apoptotic pathways, although specific pathways for compound 1 require further investigation.
Tyrosinase Inhibition
Tyrosinase inhibitors are crucial in treating hyperpigmentation and certain skin disorders. Compounds structurally related to this compound have been evaluated for their inhibitory effects on tyrosinase activity. For example, a related compound exhibited an IC50 value of 0.18 µM, indicating strong inhibition compared to standard inhibitors like kojic acid (IC50 = 17.76 µM) . This suggests that compound 1 may also have potential as a skin-lightening agent.
The biological activity of compound 1 is likely mediated through several mechanisms:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit enzymes such as tyrosinase and various bacterial enzymes, disrupting metabolic processes in pathogens.
- Cellular Apoptosis : Induction of apoptosis in cancer cells may occur through the activation of caspases or the mitochondrial pathway, though specific studies on compound 1 are needed.
- Antioxidant Activity : Some derivatives exhibit antioxidant properties that can protect cells from oxidative stress, potentially enhancing their therapeutic efficacy.
Study on Antimicrobial Efficacy
A study conducted by Narayana et al. (2016) evaluated the antimicrobial activity of piperazine derivatives against standard bacterial strains. The results showed that modifications in the piperazine ring significantly influenced antimicrobial potency, suggesting that compound 1 could be optimized for enhanced efficacy .
Tyrosinase Inhibition Study
In a comparative study involving various piperazine derivatives, it was found that modifications at the benzyl position significantly affected tyrosinase inhibition. The promising results from these studies indicate that structural adjustments could lead to more potent inhibitors .
Data Summary
Property | Value |
---|---|
Molecular Formula | C22H29N3 |
Molecular Weight | 335.5 g/mol |
Antimicrobial MIC Range | 31.25 - 62.5 µg/mL |
Tyrosinase IC50 | ~0.18 µM |
Properties
Molecular Formula |
C24H32N4O |
---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-N-[(E)-(4-tert-butylphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C24H32N4O/c1-24(2,3)22-11-9-20(10-12-22)17-25-26-23(29)19-28-15-13-27(14-16-28)18-21-7-5-4-6-8-21/h4-12,17H,13-16,18-19H2,1-3H3,(H,26,29)/b25-17+ |
InChI Key |
FINAGJBNNRYORN-KOEQRZSOSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=N/NC(=O)CN2CCN(CC2)CC3=CC=CC=C3 |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=NNC(=O)CN2CCN(CC2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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